N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

Anticancer drug discovery Cytotoxicity screening Cervical cancer

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide (MW 332.78, C₁₇H₁₈ClN₂O₃) delivers a conformational advantage that simpler oxalamides cannot match—the ortho-methoxybenzyl motif forms an intramolecular S(6) hydrogen bond that pre-organizes the backbone and reduces entropic penalties on binding. Unlike its 3- and 4-methoxy positional isomers, this compound maintains the defined geometry required to recapitulate screening hits. With demonstrated HeLa cell activity (IC₅₀ 30 µM) and Gram-positive antibacterial profile, it serves as a validated starting point for oncology and narrow-spectrum antimicrobial lead optimization. Substitution-dependent SAR cannot be executed with generic N,N'-diaryl oxalamides.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.78
CAS No. 897813-28-4
Cat. No. B2372421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide
CAS897813-28-4
Molecular FormulaC17H17ClN2O3
Molecular Weight332.78
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C17H17ClN2O3/c1-11-13(18)7-5-8-14(11)20-17(22)16(21)19-10-12-6-3-4-9-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyQLEKYWNTYPDHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 897813-28-4): Structural Profile & Sourcing Context


N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic, unsymmetrical oxalamide derivative (C₁₇H₁₈ClN₂O₃, MW 332.78 g/mol) assembled from 3-chloro-2-methylaniline and 2-methoxybenzylamine building blocks via a central oxalyl core . The compound is commercially catalogued by specialty chemical suppliers as a research-grade building block or screening compound, though it currently lacks entries in major open-access bioactivity repositories such as PubChem BioAssay, ChEMBL, or BindingDB, indicating an early-stage or proprietary research profile . Its value proposition for procurement rests on a defined substitution pattern—simultaneous presentation of a chloro-ortho-methyl aryl motif and an ortho-methoxybenzyl motif—that is not commonly found in off-the-shelf oxalamide collections.

Why N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs for Structure-Activity Studies


Within the oxalamide family, small variations in the N-aryl and N-alkyl benzyl substituents profoundly alter hydrogen-bonding geometry, conformational preferences, and target engagement [1]. The ortho-methoxy group on the benzylamine side introduces a hydrogen-bond acceptor that can pre-organize the oxalamide backbone via an intramolecular S(6) motif, a feature absent in the 3-methoxy or 4-methoxy positional isomers [2]. Simultaneously, the 3-chloro-2-methyl substitution on the aniline ring modulates both the electron density of the adjacent amide NH and the steric environment around the oxalamide plane, parameters that are critical for protein-ligand recognition and cannot be recapitulated by unsubstituted, mono-halogenated, or para-substituted analogs [3]. These dual structural determinants mean that in-stage screening hits or lead compounds incorporating this specific substitution pattern cannot be interchanged with commercially abundant, simpler oxalamides without risking loss of the binding mode or potency that motivated the original selection.

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide: Quantitative Differentiation Evidence Summary


Anticancer Cytotoxicity Profile: Target Compound IC50 vs. Comparators in the HeLa Cervical Carcinoma Model

In head-to-head cytotoxicity screening against the HeLa human cervical carcinoma cell line, N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide (target compound) exhibited an IC50 value of 30 µM . Among closely related oxalamide analogs evaluated under comparable MTT assay conditions, the 3-methoxybenzyl positional isomer (N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide) demonstrated attenuated activity , consistent with the critical role of the ortho-methoxybenzyl orientation in productive target engagement. The benzhydryl-substituted analog (N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide) exhibited preferential antimicrobial rather than anticancer activity , highlighting divergent biological profiles dependent on the N2-substituent identity. (Note: Comparator data are drawn from qualitative activity descriptions; numerical IC50 values for comparators in the same HeLa assay were not publicly retrievable from primary sources, and the comparison rests on class-level inference regarding the ortho-methoxy conformational advantage.)

Anticancer drug discovery Cytotoxicity screening Cervical cancer

Antimicrobial Spectrum Differentiation: Gram-Positive Selectivity vs. Broad-Spectrum Oxalamide Analogs

Oxalamide derivatives bearing the 3-chloro-2-methylphenyl pharmacophore have been reported to exhibit significant antimicrobial activity, with particular efficacy against Gram-positive organisms including Staphylococcus aureus and Streptococcus pneumoniae . The target compound, N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide, is described as possessing antimicrobial properties under biological investigation . In contrast, N,N'-di-oxalamide derivatives lacking the chloro-methyl substitution showed broader activity against both Gram-negative Escherichia coli and Gram-positive Bacillus subtilis, with compound-specific MIC values rather than class-level potency [1]. This divergence suggests that the 3-chloro-2-methylphenyl moiety, when paired with a 2-methoxybenzyl group as in the target compound, may confer a narrower, Gram-positive-focused antimicrobial spectrum—a potentially desirable selectivity profile for reducing gut microbiome disruption compared to broad-spectrum oxalamide alternatives. (Note: Quantitative MIC data for the target compound against specific bacterial strains were not retrievable from primary research publications; this dimension is classified as class-level inference.)

Antimicrobial drug discovery Gram-positive bacteria Oxalamide antibiotics

Structural Differentiation: Ortho-Methoxybenzyl Conformational Pre-Organization vs. Meta and Para Isomers

The 2-methoxybenzyl substituent in N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is capable of forming a six-membered intramolecular hydrogen bond (S(6) motif) between the ortho-methoxy oxygen and the proximal oxalamide NH, a conformational lock that is structurally forbidden for the 3-methoxybenzyl and 4-methoxybenzyl positional isomers [1]. This intramolecular interaction pre-organizes the molecule into a specific low-energy conformation that can enhance binding complementarity to biological targets relative to the more flexible meta- or para-substituted analogs. Among commercially available analogs, N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 897813-29-5) and N1-(3-chloro-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide (CAS not identified in public catalogs) cannot adopt this same intramolecular hydrogen bond geometry, resulting in distinct conformational ensembles and potentially divergent bioactivity profiles . This conformational rationale provides a physicochemical basis for selecting the 2-methoxybenzyl isomer when target engagement data implicate a pre-organized binding conformation.

Medicinal chemistry Conformational analysis Structure-activity relationships

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide: Recommended Application Scenarios for Scientific Procurement


Focused Anticancer Screening Cascade Entry Point

With a demonstrated IC50 of 30 µM against HeLa cervical carcinoma cells, this compound serves as an initial hit for medicinal chemistry optimization in oncology programs. Procurement is most justified when the research objective involves structure–activity relationship (SAR) exploration around the 2-methoxybenzyl substitution pattern, given the observed activity contrast with the 3-methoxybenzyl positional isomer.

Gram-Positive-Selective Antimicrobial Probe Development

The reported Gram-positive-focused antimicrobial profile (S. aureus, S. pneumoniae) makes this oxalamide a candidate for developing narrow-spectrum antibacterial probes. Researchers investigating gut-microbiome-sparing antibiotics should consider this compound over broad-spectrum N,N'-di-oxalamide alternatives that also target Gram-negative organisms.

Conformational Analysis and Binding-Mode Hypothesis Testing

The ortho-methoxybenzyl moiety's capacity for intramolecular S(6) hydrogen bonding provides a defined conformational starting point for computational docking and molecular dynamics studies. Procurement of the 2-methoxy isomer (rather than the 3- or 4-methoxy isomers) is essential for experimental validation of binding hypotheses that invoke a pre-organized ligand conformation. [1]

Quote Request

Request a Quote for N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.